molecular formula C10H19Cl B11723286 Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- CAS No. 104012-59-1

Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel-

Katalognummer: B11723286
CAS-Nummer: 104012-59-1
Molekulargewicht: 174.71 g/mol
InChI-Schlüssel: OMLOJNNKKPNVKN-AEJSXWLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- is a chemical compound with the molecular formula C10H19Cl. It is a derivative of cyclohexane, where the hydrogen atoms are substituted by chlorine and methyl groups. This compound is known for its unique stereochemistry, which is indicated by the (1R,2S,4S)-rel- configuration. This stereochemistry plays a crucial role in determining the compound’s physical and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- typically involves the chlorination of cyclohexane derivatives. One common method is the free radical chlorination, where cyclohexane is reacted with chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic chlorination. This method uses a catalyst to enhance the reaction rate and selectivity. The process is carried out in large reactors where the reaction conditions are optimized for maximum yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclohexane derivatives with different functional groups.

    Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield cyclohexanone, while substitution with hydroxide ions can produce cyclohexanol.

Wissenschaftliche Forschungsanwendungen

Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-: This compound lacks the stereochemical configuration specified by (1R,2S,4S)-rel-.

    Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2R,4S)-rel-: A stereoisomer with a different configuration.

    Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1S,2S,4R)-rel-: Another stereoisomer with a distinct configuration.

Uniqueness

The uniqueness of Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- lies in its specific stereochemistry, which influences its reactivity, physical properties, and biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

104012-59-1

Molekularformel

C10H19Cl

Molekulargewicht

174.71 g/mol

IUPAC-Name

(1R,2S,4S)-2-chloro-4-methyl-1-propan-2-ylcyclohexane

InChI

InChI=1S/C10H19Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m0/s1

InChI-Schlüssel

OMLOJNNKKPNVKN-AEJSXWLSSA-N

Isomerische SMILES

C[C@H]1CC[C@@H]([C@H](C1)Cl)C(C)C

Kanonische SMILES

CC1CCC(C(C1)Cl)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.